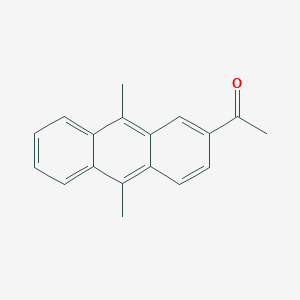

2-Acetyl-9,10-dimethylanthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetyl-9,10-dimethylanthracene is a useful research compound. Its molecular formula is C18H16O and its molecular weight is 248.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Electronics

- Light-Emitting Diodes (LEDs) : 2-Acetyl-9,10-dimethylanthracene has been studied for its potential use in organic light-emitting diodes due to its ability to form excimers and emit light efficiently when doped into polymer matrices. Its photoluminescent properties make it suitable for applications in display technologies.

- Organic Photovoltaics : The compound's ability to absorb light and facilitate charge transfer has led to investigations into its use as an electron donor material in organic solar cells. Studies indicate that incorporating this compound can enhance the efficiency of energy conversion.

-

Photochemistry

- Photosensitizers : this compound acts as a photosensitizer in photodynamic therapy (PDT). It selectively generates singlet oxygen upon irradiation, which is effective in targeting cancer cells. Research has shown that its interaction with singlet oxygen leads to the formation of reactive oxygen species (ROS), which can induce cell death in malignant tissues .

- Fluorescence Studies : The compound's fluorescence properties are utilized in various biochemical assays to study molecular interactions and dynamics. Its ability to form non-fluorescent endoperoxides upon reaction with singlet oxygen provides insights into oxidative stress mechanisms in biological systems .

-

Biological Applications

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. These compounds have been tested against various pathogens, showing promise as potential therapeutic agents .

- Cell Viability and Cytotoxicity : Studies involving photodynamic therapy have demonstrated that this compound can induce cytotoxic effects on tumor cells while preserving normal cell viability under specific conditions. This selective toxicity is crucial for developing effective cancer treatments .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Electronics | Light-emitting diodes | High efficiency in light emission |

| Organic photovoltaics | Enhanced energy conversion efficiency | |

| Photochemistry | Photosensitizers for PDT | Generates singlet oxygen; effective against cancer |

| Fluorescence studies | Useful in studying molecular interactions | |

| Biological Applications | Antimicrobial agents | Significant activity against various pathogens |

| Cytotoxicity studies | Selectively induces cell death in tumor cells |

Case Studies

-

Photodynamic Therapy Using this compound :

A study examined the efficacy of this compound as a photosensitizer in PDT. Results indicated a marked reduction in tumor cell viability when exposed to light post-treatment with this compound, demonstrating its potential as a therapeutic agent against cancer . -

Organic Photovoltaic Devices :

Research focused on incorporating this compound into polymer solar cells revealed improved charge mobility and increased overall efficiency compared to traditional materials used in organic photovoltaics.

Propriétés

Numéro CAS |

15254-37-2 |

|---|---|

Formule moléculaire |

C18H16O |

Poids moléculaire |

248.3 g/mol |

Nom IUPAC |

1-(9,10-dimethylanthracen-2-yl)ethanone |

InChI |

InChI=1S/C18H16O/c1-11-15-6-4-5-7-16(15)12(2)18-10-14(13(3)19)8-9-17(11)18/h4-10H,1-3H3 |

Clé InChI |

VLHMMJXEVIEYHI-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)C(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.